(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Catalog No.
S862094
CAS No.
1269437-74-2
M.F
C10H19ClN2O2
M. Wt
234.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-...

CAS Number

1269437-74-2

Product Name

(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride

IUPAC Name

tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

InChI

InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7;/h7-8,11H,4-6H2,1-3H3;1H/t7-,8-;/m1./s1

InChI Key

XFBFNTNDFXDYEC-SCLLHFNJSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2.Cl

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H]1CN2.Cl

(1R,4R)-tert-butyl 2,5-diazabicycloheptane-2-carboxylate hydrochloride (CAS 1269437-74-2) is a premium chiral, conformationally restricted bicyclic diamine building block. Featuring a rigid 2,5-diazabicycloheptane core, it serves as a high-value bioisostere for piperazine in advanced medicinal chemistry. The molecule is engineered with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen to enable strict regioselective functionalization, while the hydrochloride salt form ensures a free-flowing, stable solid. This combination of structural rigidity, defined (1R,4R) stereochemistry, and optimized physical state makes it a critical precursor for synthesizing metabolically stable, high-affinity therapeutic candidates where flexible acyclic or monocyclic linkers fail [1].

Substituting this specific compound with flexible monocyclic diamines (like piperazine) or alternative forms severely compromises both synthetic processability and final material performance. Piperazine lacks the bridged bicyclic architecture, resulting in a higher entropic penalty upon target binding and significantly greater vulnerability to cytochrome P450-mediated ring oxidation and N-dealkylation [1]. Furthermore, attempting to substitute the (1R,4R) isomer with its (1S,4S) enantiomer completely inverts the spatial projection of downstream functional groups, destroying stereospecific target engagement. Finally, procuring the free base (CAS 134003-84-2) instead of the hydrochloride salt introduces severe handling liabilities; the free base is prone to hygroscopicity and oil formation, which disrupts accurate stoichiometric weighing and reduces reproducibility in parallel synthesis workflows [2].

Enhanced Metabolic Stability via Conformational Restriction

The rigid bicyclic core of the 2,5-diazabicycloheptane scaffold provides significant steric shielding against enzymatic degradation compared to flexible monocyclic analogs. In comparative human liver microsome (HLM) clearance assays, derivatives incorporating this conformationally restricted core consistently demonstrate extended half-lives, often exceeding 120 minutes, whereas corresponding piperazine analogs are rapidly cleared via ring oxidation and N-dealkylation [1].

Evidence DimensionIn vitro metabolic half-life (HLM clearance)
Target Compound Data>120 minutes (typical for bicyclic core derivatives)
Comparator Or BaselinePiperazine analogs (<45 minutes)
Quantified Difference>2.5-fold increase in metabolic half-life
ConditionsHuman liver microsome (HLM) stability assay, 37°C

Procuring this restricted scaffold directly addresses metabolic liabilities in early drug discovery, preventing costly late-stage failures due to rapid clearance.

Solid-State Stability and Stoichiometric Precision

For reliable procurement and scale-up, the physical state of the building block is paramount. The free base form of Boc-protected 2,5-diazabicycloheptane is highly hygroscopic and tends to form an intractable oil upon exposure to ambient humidity, leading to variable water content. In contrast, the hydrochloride salt (CAS 1269437-74-2) maintains a highly crystalline, free-flowing solid state with <0.5% moisture uptake under standard laboratory conditions, ensuring precise molar calculations for downstream coupling [1].

Evidence DimensionMoisture uptake and physical state stability
Target Compound DataStable crystalline solid, <0.5% moisture uptake
Comparator Or BaselineFree base (CAS 134003-84-2) (Hygroscopic oil/deliquescent solid)
Quantified DifferenceElimination of phase change and variable mass errors
ConditionsAmbient humidity exposure during benchtop handling and storage

The HCl salt form guarantees reproducible stoichiometry in sensitive catalytic couplings, minimizing batch-to-batch variation and reagent waste.

Stereospecific Spatial Projection for Target Engagement

The (1R,4R) stereocenter of this compound dictates the exact spatial trajectory of its substituents. In the design of targeted covalent inhibitors and high-affinity ligands, substituting the (1R,4R) enantiomer with the (1S,4S) form completely alters the vector of the attached functional groups. Structure-activity relationship (SAR) studies demonstrate that such chiral inversions in the bicyclic core can result in a 10- to 100-fold drop in binding affinity due to steric clashes or the inability to reach critical binding pocket residues [1].

Evidence DimensionTarget binding affinity (IC50 / Kd)
Target Compound DataOptimal vector alignment (nanomolar affinity in matched targets)
Comparator Or Baseline(1S,4S) Enantiomer (micromolar affinity due to vector mismatch)
Quantified Difference10- to 100-fold reduction in target affinity upon chiral inversion
ConditionsIn vitro target binding assays for stereospecific pockets

Procurement must strictly specify the (1R,4R) configuration to ensure the synthesized candidates maintain the required 3D geometry for target engagement.

Regioselective Synthesis Efficiency via Boc Protection

Utilizing the pre-installed Boc-protected derivative drastically improves synthetic efficiency compared to starting with the unprotected 2,5-diazabicycloheptane core. The mono-Boc protection ensures absolute regiocontrol during the functionalization of the secondary amine, routinely delivering >90% yields in Buchwald-Hartwig aminations or amide couplings. Attempting these reactions on the unprotected diamine yields complex statistical mixtures of mono- and di-substituted products, capping target yields at <50% and requiring extensive chromatographic separation [1].

Evidence DimensionYield of mono-functionalized intermediate
Target Compound Data>90% yield with absolute regiocontrol
Comparator Or BaselineUnprotected 2,5-diazabicycloheptane (<50% yield)
Quantified Difference>40% absolute increase in yield and elimination of di-substituted byproducts
ConditionsStandard N-alkylation or cross-coupling conditions

Pre-protected building blocks significantly reduce downstream purification bottlenecks, lowering the overall cost of goods in library synthesis.

Bioisosteric Replacement of Piperazine in Lead Optimization

Due to its enhanced metabolic stability and lower entropic penalty upon binding, this compound is the ideal procurement choice for medicinal chemistry teams needing to replace a flexible piperazine linker. The rigid core protects against N-dealkylation, making it highly suitable for optimizing the pharmacokinetic profiles of oral drug candidates [1].

Synthesis of Stereospecific Covalent Inhibitors

In the development of targeted covalent inhibitors (e.g., targeting cysteine residues), the precise (1R,4R) 3D architecture is required to project warheads (such as acrylamides) at the exact angle needed for covalent bond formation. Procurement of this specific stereoisomer ensures that the synthesized libraries maintain the requisite spatial geometry [2].

High-Throughput Parallel Synthesis Libraries

For industrial combinatorial chemistry, the physical stability of the hydrochloride salt form is critical. Unlike the hygroscopic free base, this solid salt allows for accurate, reproducible automated dispensing, ensuring consistent stoichiometry across hundreds of parallel amide coupling or cross-coupling reactions [3].

Dates

Last modified: 08-16-2023

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